![molecular formula C9H7NO2 B077667 4-Methoxybenzoyl cyanide CAS No. 14271-83-1](/img/structure/B77667.png)
4-Methoxybenzoyl cyanide
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxybenzoyl cyanide involves several steps. One method involves the dehydration of oximes and amides to nitriles . The reaction conditions include the use of triethylamine and ethanaminium in ethyl acetate at 20 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzoyl cyanide consists of a benzene ring with a methoxy group (-OCH3) and a cyanide group (-CN) attached to it . The InChI key for this compound is JIMIZSCETMDNEU-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyanide compounds, including 4-Methoxybenzoyl cyanide, are highly reactive and readily form metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis
4-Methoxybenzoyl cyanide is a yellow to brown solid at room temperature . It has a molecular weight of 161.16 g/mol .Scientific Research Applications
Organic Building Blocks
“4-Methoxybenzoyl cyanide” is used as an organic building block in the synthesis of various organic compounds . It is a key component in the production of many complex molecules used in pharmaceuticals and other chemical industries .
Synthesis of α-Cyanostilbenes
This compound has been used as a starting reagent in the synthesis of α-cyanostilbenes . α-Cyanostilbenes are important intermediates in organic synthesis and have applications in the production of dyes, pigments, pharmaceuticals, and agrochemicals .
Synthesis of Thiazolidine-Diones
“4-Methoxybenzoyl cyanide” has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and 2-(1-cyano-1-(4-methoxy)-phenyl)methylidene-3-phenylthiazolidine-4,5-dione . These compounds have potential applications in medicinal chemistry .
Solvent Extraction and Polymer Membrane Separation
A derivative of “4-Methoxybenzoyl cyanide”, namely 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine, has been applied in solvent extraction and polymer membrane separation for the recovery of Au(III), Ag(I), Pd(II) and Pt(II) ions from aqueous solutions . This shows the potential of “4-Methoxybenzoyl cyanide” and its derivatives in the field of metal ion separation and recovery .
Material Science Research
Due to its unique chemical properties, “4-Methoxybenzoyl cyanide” can be used in material science research. It can be used in the development of new materials with potential applications in various industries .
Chemical Synthesis
“4-Methoxybenzoyl cyanide” can be used in the synthesis of a wide range of chemical compounds. Its unique structure makes it a valuable reagent in chemical synthesis .
Mechanism of Action
Mode of Action
It is known that cyanide compounds can inhibit certain enzymes, particularly those involved in cellular respiration . .
Biochemical Pathways
Cyanide compounds, including 4-Methoxybenzoyl cyanide, can affect various biochemical pathways. For instance, cyanide is known to inhibit the cytochrome c oxidase enzyme, disrupting the electron transport chain and halting cellular respiration . This can lead to a decrease in ATP production and an increase in reactive oxygen species . .
Result of Action
Cyanide compounds can cause cellular hypoxia by inhibiting cellular respiration, which can lead to cell death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxybenzoyl cyanide. For instance, cyanide compounds can be influenced by environmental pH and temperature . .
Safety and Hazards
Future Directions
While there is limited information on the future directions of 4-Methoxybenzoyl cyanide, research in the field of cyanide compounds is ongoing. For instance, there is a focus on minimizing the potential for metabolic activation of new drug candidates during the drug discovery and lead optimization stage . This is a prudent strategy to help discover and develop the next generation of safe and effective therapeutic agents .
properties
IUPAC Name |
4-methoxybenzoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMIZSCETMDNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348953 | |
Record name | 4-methoxybenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14271-83-1 | |
Record name | 4-methoxybenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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